molecular formula C70H135NO5 B12687306 (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) CAS No. 89036-54-4

(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate)

Cat. No.: B12687306
CAS No.: 89036-54-4
M. Wt: 1070.8 g/mol
InChI Key: VFNCJBYJJVLQGT-UHFFFAOYSA-N
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Description

(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is a complex organic compound with the molecular formula C70H135NO5 and a molecular weight of 1070.8 g/mol. This compound is characterized by its unique structure, which includes an oxazole ring and long-chain fatty acid esters. It is primarily used in specialized chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring is typically synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The long-chain fatty acid esters are then introduced through esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves its interaction with specific molecular targets and pathways. The oxazole ring and long-chain fatty acid esters play a crucial role in its biological activity. The compound can interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (2-Hexadecyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate): Similar structure but with a shorter alkyl chain.

    (2-Octadecyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate): Similar structure with a slightly different alkyl chain length.

Uniqueness

(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is unique due to its specific combination of an oxazole ring and long-chain fatty acid esters. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

89036-54-4

Molecular Formula

C70H135NO5

Molecular Weight

1070.8 g/mol

IUPAC Name

[4-(docosanoyloxymethyl)-2-henicosyl-5H-1,3-oxazol-4-yl]methyl docosanoate

InChI

InChI=1S/C70H135NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67-71-70(64-74-67,65-75-68(72)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-76-69(73)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3

InChI Key

VFNCJBYJJVLQGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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